molecular formula C24H25N5OS2 B299989 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B299989
M. Wt: 463.6 g/mol
InChI Key: RWUZZJGAMCTZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained considerable attention in the field of cancer research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.

Mechanism of Action

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and cytokine receptor signaling. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition can lead to apoptosis and cell death. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which further enhances its anti-tumor activity.
Biochemical and Physiological Effects:
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has demonstrated dose-dependent inhibition of BTK activity, as well as downstream signaling pathways. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to induce apoptosis and inhibit proliferation of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is its potential for drug resistance, which can develop over time. Moreover, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide may have limited efficacy in certain types of cancer, and its use may be restricted by the presence of certain mutations.

Future Directions

There are several potential future directions for the development of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide. One possible approach is to combine 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is to explore the use of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide in combination with other BTK inhibitors, which may have synergistic effects. Moreover, future studies could focus on identifying biomarkers that can predict response to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, which could help to personalize the treatment for individual patients. Finally, the development of novel BTK inhibitors with improved efficacy and reduced toxicity could further enhance the potential of this class of drugs for the treatment of cancer.
In conclusion, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development as an anti-cancer drug. Future studies should focus on identifying the optimal combination and dosing strategies, as well as identifying biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide involves several steps, including the reaction of 4-phenyl-1,2,4-triazole-3-thiol with 4-tert-butylphenyl boronic acid, followed by the reaction with 2-bromo-N-(1,3-thiazol-2-yl)propanamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in the treatment of different types of cancer, including hematological malignancies and solid tumors. Preclinical studies have shown that 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has potent anti-tumor activity, and it can induce apoptosis and inhibit proliferation of cancer cells. Moreover, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been shown to enhance the efficacy of other anti-cancer drugs, such as chemotherapy and immunotherapy.

properties

Product Name

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C24H25N5OS2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C24H25N5OS2/c1-16(21(30)26-22-25-14-15-31-22)32-23-28-27-20(29(23)19-8-6-5-7-9-19)17-10-12-18(13-11-17)24(2,3)4/h5-16H,1-4H3,(H,25,26,30)

InChI Key

RWUZZJGAMCTZCZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.